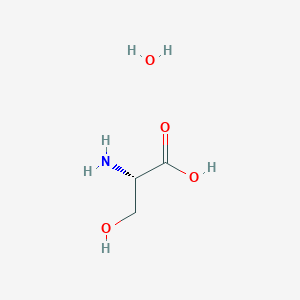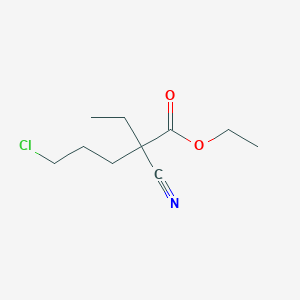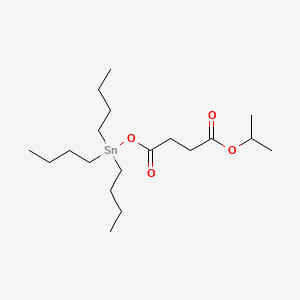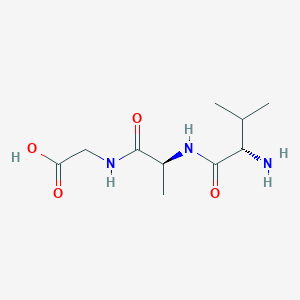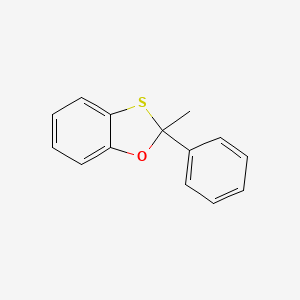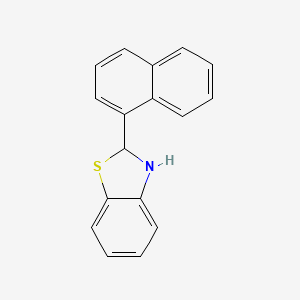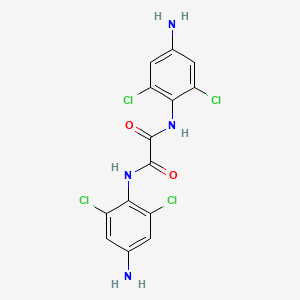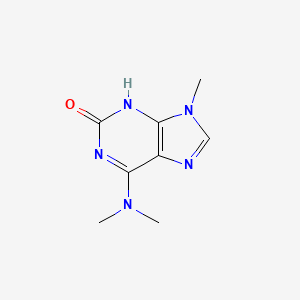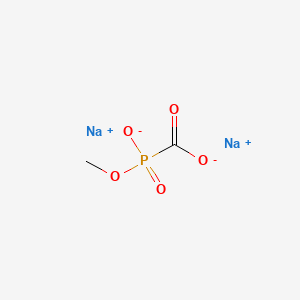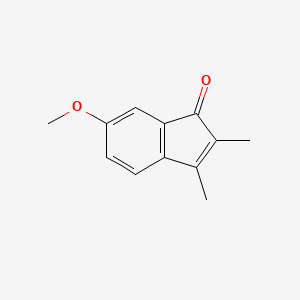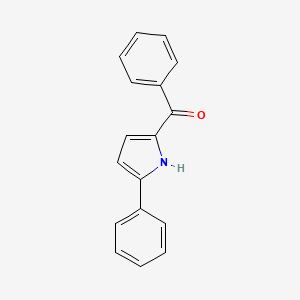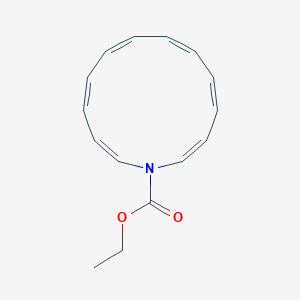
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester is a complex organic compound with a unique structure characterized by a 13-membered ring containing alternating double bonds and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions to form the cyclic structure. The reaction conditions often include high temperatures and the presence of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Ammonia, amines
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amides, and various substituted derivatives .
Scientific Research Applications
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Paracyclophane: A similar compound with a different ring structure and properties.
Tricyclohexadecahexaene: Another related compound with a different arrangement of double bonds and ring size.
Uniqueness
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
53085-81-7 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 1-azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)16-13-11-9-7-5-3-4-6-8-10-12-14-16/h3-14H,2H2,1H3 |
InChI Key |
HCASWEPKCVWHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC=CC=CC=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


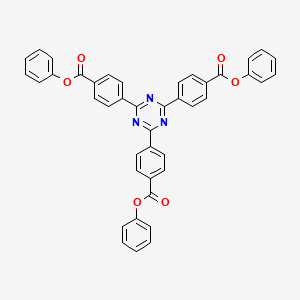
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)
